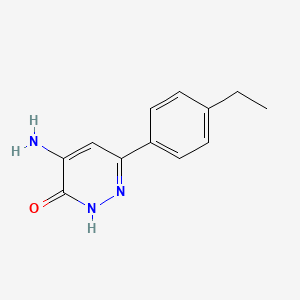

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one

Descripción

Propiedades

IUPAC Name |

5-amino-3-(4-ethylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(16)15-14-11/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIVSBBGEVTBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Preparation of 4-oxobutyric Acid Derivative (Aroyl Propionic Acid)

- Starting Materials : 4-ethylbenzene (ethylbenzene) and succinic anhydride.

- Reaction Conditions : Friedel-Crafts acylation using anhydrous aluminum chloride as catalyst in nitrobenzene solvent under reflux for 2-4 hours.

- Workup : Removal of solvent by steam distillation, purification by dissolution in sodium hydroxide, filtration, acidification with hydrochloric acid, and recrystallization from ethanol.

- Yield and Characteristics : Typically yields around 60-70%, melting points and IR spectra consistent with keto acid functionalities.

Step 2: Cyclization with Hydrazine Hydrate to Form 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one

- Reaction : The aroyl propionic acid intermediate reacts with hydrazine hydrate under reflux conditions.

- Outcome : Formation of the dihydropyridazinone ring system with substitution at the 6-position by the 4-ethylphenyl group.

- Yield : Moderate to good yields (~70%), confirmed by IR and NMR spectroscopy with characteristic NH and C=O signals.

Step 3: Introduction of the 4-Amino Group

- Method : Amination at the 4-position can be achieved by nucleophilic substitution or Mannich-type reactions involving formaldehyde and ammonia or amine sources.

- Alternative : Direct reaction of 6-aryl-4,5-dihydropyridazin-3(2H)-one with ammonia or ammonium salts under controlled conditions.

- Reaction Monitoring : TLC and spectroscopic methods ensure the formation of the 4-amino substituted product.

- Purification : Recrystallization from ethanol or suitable solvents to obtain pure this compound.

Representative Data Table for Synthesis Parameters and Yields

| Step | Reaction Type | Reactants | Conditions | Yield (%) | Key Characterization Data |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-ethylbenzene + Succinic anhydride | AlCl3, nitrobenzene, reflux 2-4 h | 60-70 | mp ~120-125°C; IR (C=O ~1720 cm⁻¹) |

| 2 | Cyclization with Hydrazine | Aroyl propionic acid + Hydrazine hydrate | Reflux, several hours | ~70 | IR (NH ~3200 cm⁻¹, C=O ~1660 cm⁻¹); NMR signals for pyridazinone ring |

| 3 | Amination (4-amino substitution) | Dihydropyridazinone + NH3 or amine + Formaldehyde | Reflux, ethanol solvent, 8-12 h | Moderate | IR (NH2 stretching), NMR (amino protons), melting point consistent with pure product |

Additional Synthetic Insights and Variations

- Catalysts and Solvents : Zinc chloride has been used effectively in domino hydrohydrazination-condensation reactions to improve yields and simplify procedures.

- One-Pot Procedures : Some protocols allow for one-pot synthesis combining hydrazine addition and cyclization, reducing purification steps.

- Functional Group Tolerance : The methods are adaptable to various substituted aryl groups, including 4-ethylphenyl, with minor modifications in reaction times and temperatures.

- Mannich Reaction : For introducing amino groups at the 4-position, Mannich-type reactions with formaldehyde and secondary amines have been reported, though primary amines or ammonia can be used for direct amino substitution.

Summary of Research Findings

- The Friedel-Crafts acylation followed by hydrazine cyclization remains the cornerstone for synthesizing 6-aryl-pyridazin-3(2H)-ones.

- Amination at the 4-position to yield 4-amino derivatives is achievable via nucleophilic substitution or Mannich reactions, with reaction conditions optimized for yield and purity.

- Characterization by IR, NMR, and melting point analysis confirms the structure and purity of the synthesized compounds.

- Yields generally range from moderate to good (60-80%), depending on reaction conditions and substituents on the aryl ring.

- The synthetic routes allow for structural diversity, enabling the synthesis of various 6-aryl and 4-substituted pyridazinones for pharmacological evaluation.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of pyridazinone derivatives, including 4-amino-6-(4-ethylphenyl)pyridazin-3(2H)-one, in exhibiting anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a series of pyridazinones demonstrated significant cytotoxic effects against different cancer cell lines, with some derivatives outperforming standard chemotherapeutics in vitro .

Antihypertensive Properties

The antihypertensive potential of pyridazinones has been extensively studied. Compounds similar to this compound have shown promising results in lowering blood pressure through vasodilation mechanisms. In particular, derivatives have been tested using non-invasive methods like the Tail Cuff method, revealing significant reductions in systolic blood pressure comparable to established antihypertensive drugs like hydralazine .

Antimicrobial Activity

The antimicrobial efficacy of pyridazinone derivatives is noteworthy, with studies indicating their effectiveness against a range of bacterial and fungal pathogens. For example, 6-(4-chlorobenzoyl)-2-substituted pyridazinones exhibited strong inhibitory effects against Gram-positive bacteria, making them potential candidates for developing new antibiotics .

Anticonvulsant and Antitubercular Effects

Recent investigations have also explored the anticonvulsant properties of pyridazinones. Compounds synthesized from this compound demonstrated significant activity in seizure models, indicating their potential as therapeutic agents for epilepsy . Additionally, certain derivatives have shown promise as antitubercular agents, contributing to the search for effective treatments against tuberculosis .

Study on Anticancer Activity

A study conducted by Ahmad et al. synthesized various pyridazinones and evaluated their cytotoxicity against breast cancer cell lines using the MTT assay. Results indicated that specific substitutions on the pyridazinone core significantly enhanced anticancer activity compared to controls .

Evaluation of Antihypertensive Effects

In another study, a series of pyridazinone derivatives were tested for their antihypertensive effects using rat models. The results showed that certain compounds led to a marked decrease in blood pressure over a sustained period, suggesting their potential as long-term antihypertensive agents .

Antimicrobial Efficacy Study

A recent investigation focused on synthesizing new pyridazinone derivatives and assessing their antimicrobial properties against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that several compounds exhibited potent activity, highlighting their potential for further development as antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and exerting its effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyridazinone derivatives exhibit structural versatility, with variations in substituents significantly influencing their physicochemical properties and biological activities. Below is a detailed comparison of 4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one with structurally related analogs:

Structural and Physicochemical Properties

Pharmacological Activities

- Anti-inflammatory/Analgesic Activity: this compound: Expected activity based on structural similarity to 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, which show platelet aggregation inhibition (IC₅₀ = 12–45 μM) . 5-Acetyl-4-({2-[4-(2-methoxyphenyl)piperazinyl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one: Exhibits serotonin receptor modulation, highlighting the impact of bulky substituents on target selectivity .

- Anticancer Activity: Pyridazinones with diethylamino-triazine moieties () demonstrate tubulin polymerization inhibition (IC₅₀ = 0.8–2.3 μM), suggesting substituent-dependent cytotoxicity .

Key Differences and Trends

Lipophilicity : Ethyl > methoxy > chloro > thienyl (based on logP predictions).

Metabolic Stability : Chloro and trifluoromethyl groups reduce oxidative metabolism.

Target Selectivity: Bulky substituents (e.g., styryl, benzyl) favor enzyme inhibition (e.g., tubulin), while smaller groups (e.g., amino) favor receptor agonism .

Actividad Biológica

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an amino group and an ethyl-substituted phenyl moiety, allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 217.27 g/mol. The compound features a pyridazinone core, which is pivotal for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anti-inflammatory Activity :

- This compound has been investigated for its anti-inflammatory properties. Studies show that it can inhibit key enzymes involved in inflammation, such as COX-1 and COX-2. In vivo tests demonstrated significant reductions in edema in rat models, comparable to established anti-inflammatory drugs like celecoxib .

- Antihypertensive Effects :

- Analgesic Properties :

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Molecular docking studies suggest that it interacts with the VEGFR kinase active site, leading to significant inhibition of cancer cell proliferation .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : The compound's structure allows it to fit into active sites of enzymes like COX and VEGFR, modulating their activity and influencing inflammatory and proliferative pathways .

- Receptor Interaction : By interacting with various receptors associated with pain and inflammation, it can effectively alter physiological responses related to these conditions .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

Case Studies

- Anti-inflammatory Study : In a controlled experiment using carrageenan-induced paw edema in rats, this compound demonstrated a dose-dependent reduction in swelling, highlighting its potential as a therapeutic agent for inflammatory diseases .

- Antihypertensive Research : A series of experiments using the tail cuff method indicated that this compound significantly lowered systolic blood pressure in hypertensive rats, suggesting its application in cardiovascular health management .

Q & A

Advanced Research Question

- 4-Amino group : Replacement with bulkier substituents (e.g., morpholino) enhances cardiotonic activity but reduces solubility. The NH₂ group’s hydrogen-bonding capacity is critical for enzyme interactions .

- 6-Aryl position : Electron-withdrawing groups (e.g., Cl) on the phenyl ring improve anti-inflammatory efficacy by stabilizing the molecule’s interaction with COX-2 . Conversely, 4-ethylphenyl enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted derivatives .

What strategies are used to resolve contradictions between in vitro and in vivo data for this compound?

Advanced Research Question

Discrepancies often arise from metabolic instability or off-target effects. Methodological approaches include:

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in plasma .

- Pharmacokinetic optimization : Pro-drug designs (e.g., esterification of the 4-amino group) to enhance bioavailability .

- Target validation : Knockout models (e.g., D-amino acid oxidase-deficient mice) to confirm enzyme-specific effects .

How is computational modeling applied to predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Pyridazinone derivatives are docked into COX-2 or DAAO active sites using AutoDock Vina. The 4-amino group often forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .

- QSAR studies : Hammett constants for substituents on the 6-aryl ring correlate with antiplatelet activity (R² > 0.85 in phenyl derivatives) .

What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Advanced Research Question

Key issues include:

- Byproduct formation : Aldehyde self-condensation during cyclization, mitigated by slow reagent addition and controlled pH .

- Purification : Recrystallization in ethanol/water mixtures (9:1 v/v) achieves >98% purity, but chiral separations require HPLC with amylose columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.